3-Nitrodibenzo[b,f]oxepin-1-amine
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Overview
Description
3-Nitrodibenzo[b,f]oxepin-1-amine is a chemical compound that belongs to the dibenzo[b,f]oxepine family This compound is characterized by the presence of a nitro group at the third position and an amine group at the first position on the dibenzo[b,f]oxepine skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitrodibenzo[b,f]oxepin-1-amine typically involves the reaction of dibenzo[b,f]oxepine derivatives with nitro and amine substituents. One common method involves the nitration of dibenzo[b,f]oxepine followed by amination. For instance, the reaction of methoxy derivative 3-nitrodibenzo[b,f]oxepine with different aldehydes in the presence of BF3·OEt2 as a catalyst has been described .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration and amination reactions under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Nitrodibenzo[b,f]oxepin-1-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro and amine groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. For substitution reactions, reagents like alkyl halides and bases are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted dibenzo[b,f]oxepine derivatives, which can have different functional groups replacing the nitro or amine groups.
Scientific Research Applications
3-Nitrodibenzo[b,f]oxepin-1-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound’s unique structural properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Nitrodibenzo[b,f]oxepin-1-amine primarily involves its interaction with microtubules. Microtubules are dynamic polymers of tubulin that play crucial roles in cell division and intracellular transport. By binding to tubulin, this compound disrupts the polymerization and depolymerization dynamics of microtubules, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Nitrodibenzo[b,f]oxepin-1-amine include:
Dibenzo[b,f]oxepine derivatives: These compounds share the same core structure but have different substituents.
Azo-dibenzo[b,f]oxepine derivatives: These compounds contain azo groups and have been studied for their photoswitchable properties.
Uniqueness
This compound is unique due to the presence of both nitro and amine groups on the dibenzo[b,f]oxepine skeleton. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-nitrobenzo[b][1]benzoxepin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c15-12-7-10(16(17)18)8-14-11(12)6-5-9-3-1-2-4-13(9)19-14/h1-8H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJXRPQKMVIYNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C=C(C=C3O2)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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